5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Overview
Description
5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a tetrahydroisoquinoline moiety, and a triazolothiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:
Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Construction of the triazolothiazole ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a base or a catalyst to facilitate the reaction.
Coupling of the intermediates: The final step involves coupling the methoxyphenyl group with the tetrahydroisoquinoline and triazolothiazole intermediates, typically using a coupling reagent such as EDCI or DCC.
Chemical Reactions Analysis
5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include:
5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group and has similar biological activities.
5-(4-methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, known for its inhibitory effects on specific enzymes.
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety and exhibit diverse biological activities.
The uniqueness of 5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-23-22-26(24-14)21(27)20(29-22)19(16-7-9-18(28-2)10-8-16)25-12-11-15-5-3-4-6-17(15)13-25/h3-10,19,27H,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWHEFHFZTHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC5=CC=CC=C5C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323068 | |
Record name | 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID7971314 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851810-36-1 | |
Record name | 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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